4-bromo-3-methyl-1H-indole-6-carbonitrile
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Overview
Description
4-bromo-3-methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The nitrile group can be introduced using a cyanation reaction, often employing reagents like copper(I) cyanide under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-bromo-3-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-3-methyl-1H-indole-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity . The bromine and nitrile groups may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
4-bromo-3-methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives, such as:
4-bromo-1H-indole-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a nitrile.
3-methylindole: Lacks the bromine and nitrile groups, making it less reactive in certain chemical reactions.
6-bromo-1H-indazole-4-carboxaldehyde: Contains an indazole ring instead of an indole ring, leading to different chemical properties.
The uniqueness of this compound lies in its combination of bromine and nitrile groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H7BrN2 |
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Molecular Weight |
235.08 g/mol |
IUPAC Name |
4-bromo-3-methyl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-6-5-13-9-3-7(4-12)2-8(11)10(6)9/h2-3,5,13H,1H3 |
InChI Key |
UTPHAUYMKNOFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)C#N)Br |
Origin of Product |
United States |
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